

ABT-702 dihydrochloride solubility in DMSO and other solvents

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Compound of Interest

Compound Name: ABT-702 dihydrochloride

Cat. No.: B3010719

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Application Notes and Protocols: ABT-702 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed information on the solubility, applications, and relevant protocols for **ABT-702 dihydrochloride**, a potent and selective adenosine kinase inhibitor.

Introduction

ABT-702 is a non-nucleoside inhibitor of adenosine kinase (AK) with high potency, exhibiting an IC50 value of approximately 1.7 nM.[1][2] Adenosine kinase is a key enzyme responsible for regulating the intracellular and extracellular concentrations of adenosine by phosphorylating it to adenosine monophosphate. By inhibiting AK, ABT-702 effectively increases the local concentration of endogenous adenosine, a neuromodulator with significant antinociceptive and anti-inflammatory properties.[3] This makes ABT-702 a valuable research tool for studying the therapeutic potential of modulating adenosine signaling in conditions such as pain, inflammation, and neurodegenerative diseases.[4] It is selective for AK over other adenosine-related targets like A1, A2A, and A3 receptors, the adenosine transporter, and adenosine deaminase.[5]

Physicochemical Properties

Molecular Formula: C22H21BrCl2N6O[2]



Molecular Weight: 536.25 g/mol [2]

Appearance: Orange to yellow solid[6]

Solubility Data

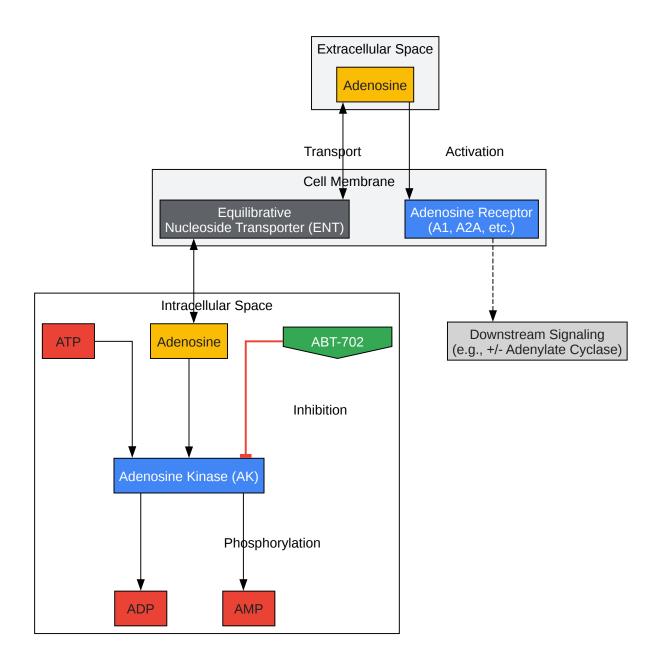
The solubility of **ABT-702 dihydrochloride** varies across different solvents. It is highly soluble in Dimethyl Sulfoxide (DMSO) and has limited solubility in other common laboratory solvents. It is generally considered insoluble in water.[1] For consistent results, it is recommended to use fresh, anhydrous DMSO, as the solvent is hygroscopic and absorbed moisture can reduce the compound's solubility.[1][7]

Solvent	Solubility	Concentration (mM)	Notes	Reference
DMSO	≥107.2 mg/mL	~200	[3]	_
100 mg/mL	186.48	Use fresh DMSO	[1]	_
≥33.33 mg/mL	≥62.15	Saturation unknown	[2]	_
24 mg/mL	~44.75			_
Ethanol	≥9.84 mg/mL	~18.35	Requires gentle warming and sonication	[3]
3 mg/mL	~5.6	[1]		
Water	Insoluble	-	[1]	

Signaling Pathway

ABT-702's mechanism of action is centered on the inhibition of adenosine kinase, which leads to an accumulation of adenosine. This adenosine can then activate adenosine receptors (A1, A2A, A2B, A3) on the cell surface, initiating downstream signaling cascades that are largely responsible for its therapeutic effects. For example, activation of the A2A receptor stimulates adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP), which is involved in processes like vasodilation and immune response modulation.[8]





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Caption: Mechanism of action of ABT-702.



Experimental ProtocolsPreparation of Stock Solutions

Objective: To prepare a high-concentration stock solution of **ABT-702 dihydrochloride** for further dilution.

Materials:

- ABT-702 dihydrochloride powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Vortex mixer
- Sonicator (optional)
- Sterile microcentrifuge tubes or vials

Protocol:

- Allow the ABT-702 dihydrochloride vial to equilibrate to room temperature before opening.
- Weigh the desired amount of ABT-702 dihydrochloride powder in a sterile tube.
- Add the calculated volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., for a 100 mM stock solution, add the appropriate volume of DMSO).
- Vortex the solution thoroughly for 1-2 minutes to aid dissolution.
- If precipitation is observed, gentle warming and/or sonication can be used to facilitate complete dissolution.[6]
- Store the stock solution at -20°C for short-term storage (1 month) or -80°C for long-term storage (6 months).[2] Avoid repeated freeze-thaw cycles.

Preparation of In Vivo Formulations



For animal studies, **ABT-702 dihydrochloride** is often administered in a vehicle solution. Below are protocols for preparing common formulations.[6] It is crucial to add and mix the solvents in the specified order to ensure proper dissolution.

Protocol A: PEG300/Tween-80/Saline Formulation

- Start with a stock solution of ABT-702 in DMSO (e.g., 25 mg/mL).
- In a sterile tube, add 10% of the final volume from the DMSO stock solution.
- Add 40% of the final volume of PEG300 and mix thoroughly.
- Add 5% of the final volume of Tween-80 and mix until the solution is homogeneous.
- Finally, add 45% of the final volume of saline and mix well.
- This should result in a clear solution with a solubility of at least 2.5 mg/mL.[2]

Protocol B: SBE-β-CD Formulation

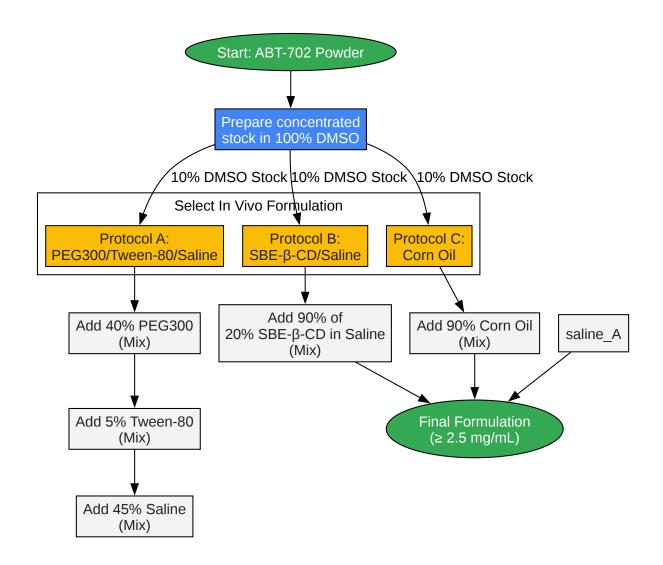
- Prepare a 20% (w/v) solution of Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in saline.
- Start with a stock solution of ABT-702 in DMSO.
- In a sterile tube, add 10% of the final volume from the DMSO stock solution.
- Add 90% of the final volume of the 20% SBE-β-CD in saline solution.
- Mix thoroughly until a clear solution is obtained. The solubility in this formulation is at least
 2.5 mg/mL.[2]

Protocol C: Corn Oil Formulation

- Start with a stock solution of ABT-702 in DMSO.
- In a sterile tube, add 10% of the final volume from the DMSO stock solution.
- Add 90% of the final volume of corn oil.



Mix thoroughly. The solubility in this formulation is at least 2.5 mg/mL.[2]



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Caption: Workflow for preparing in vivo formulations.

In Vitro Adenosine Kinase Inhibition Assay

Objective: To determine the inhibitory activity of ABT-702 on adenosine kinase.



Principle: This assay measures the phosphorylation of adenosine by AK. The potency of the inhibitor is determined by quantifying the reduction in the formation of adenosine monophosphate (AMP).

Materials:

- Recombinant human adenosine kinase
- ABT-702 dihydrochloride
- [3H]-Adenosine
- ATP
- Assay buffer (e.g., Tris-HCl with MgCl₂)
- Scintillation fluid and counter

Protocol (Conceptual Outline):

- Serially dilute ABT-702 in assay buffer to create a range of concentrations.
- In a reaction plate, combine the assay buffer, ATP, and the various concentrations of ABT-702.
- Add the recombinant adenosine kinase to each well and pre-incubate.
- Initiate the enzymatic reaction by adding [3H]-Adenosine.
- Incubate the reaction mixture at 37°C for a specified time.
- Stop the reaction (e.g., by adding a stopping solution or boiling).
- Separate the radiolabeled product ([3H]-AMP) from the substrate ([3H]-Adenosine), often using chromatography or ion-exchange methods.
- Quantify the amount of [3H]-AMP formed using a scintillation counter.



 Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value. ABT-702 has a reported IC50 of 1.7 nM in this type of assay.[2]

Storage and Stability

ABT-702 dihydrochloride powder should be stored at 4°C, sealed, and protected from moisture.[2] Stock solutions in DMSO should be stored at -20°C or -80°C.[2] It is not recommended to store aqueous solutions for long periods.[3]

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